5-Chloro-6-(propan-2-yloxy)pyridin-3-amine
Description
5-Chloro-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic organic compound with the molecular formula C8H11ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Properties
IUPAC Name |
5-chloro-6-propan-2-yloxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDECSSNEHBQLGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135900-34-4 | |
| Record name | 5-chloro-6-(propan-2-yloxy)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 5-chloro-3-nitropyridine with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-(propan-2-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of this compound from nitro derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-6-(propan-2-yloxy)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of fungicides and pesticides due to its biological activity.
Chemical Biology: It serves as a probe in studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. In the context of fungicidal activity, it acts as a mitochondrial complex I electron transport inhibitor, disrupting the energy production in fungal cells . This leads to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: This compound also contains a pyridin-2-yloxy moiety and exhibits fungicidal activity.
5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol: A similar compound with a hydroxyl group instead of an amine group.
Uniqueness
5-Chloro-6-(propan-2-yloxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound in scientific research .
Biological Activity
5-Chloro-6-(propan-2-yloxy)pyridin-3-amine is a heterocyclic organic compound with notable biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- CAS Number : 135900-34-4
The compound features a pyridine ring substituted with a chlorine atom and an isopropoxy group, which contributes to its unique biological properties.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 5-chloro-3-nitropyridine.
- Reagents : Isopropyl alcohol and a base (e.g., sodium hydroxide).
- Catalyst : Palladium on carbon (Pd/C) for the reduction of the nitro group to an amine.
This method allows for the efficient production of the compound with high purity and yield .
This compound exhibits its biological activity primarily through its interaction with specific molecular targets:
- Fungicidal Activity : The compound acts as an inhibitor of mitochondrial complex I in fungal cells, disrupting ATP production and leading to cell death. This mechanism is particularly relevant in the development of fungicides .
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Medicinal Chemistry
The compound serves as a building block for developing pharmaceuticals, particularly those targeting various diseases due to its ability to inhibit specific enzymes and pathways.
2. Agrochemicals
It is utilized in formulating fungicides and pesticides, demonstrating effective antifungal properties against various pathogens .
3. Chemical Biology
It acts as a probe in biological studies, helping to elucidate pathways involved in disease mechanisms .
Antifungal Efficacy
A study highlighted the compound's effectiveness against fungal strains, where it demonstrated significant inhibition of fungal growth at low concentrations (IC values in the micromolar range). The mechanism involved interference with mitochondrial function, leading to energy depletion in fungal cells .
Selective Cytotoxicity
In cancer cell line studies, this compound exhibited selective cytotoxic effects on cancerous cells compared to non-cancerous cells. This selectivity was attributed to its ability to disrupt signaling pathways essential for cell proliferation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Activity |
|---|---|---|
| 5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine | Structure | Exhibits similar fungicidal activity |
| 5-Chloro-6-(propan-2-yloxy)pyridin-3-yl]methanol | Structure | Hydroxyl derivative with distinct properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
